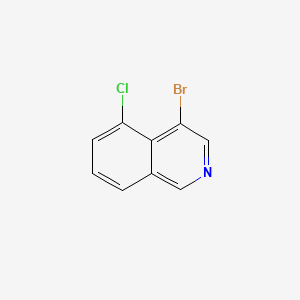

4-Bromo-5-chloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDWKJBKXMGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloroisoquinoline

CAS Number: 1256787-17-3

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 4-Bromo-5-chloroisoquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also provides context from related halogenated isoquinoline derivatives to infer potential synthetic strategies and biological activities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1256787-17-3 | [Generic Supplier Data] |

| Molecular Formula | C₉H₅BrClN | [Generic Supplier Data] |

| Molecular Weight | 242.50 g/mol | [Generic Supplier Data] |

| Appearance | Off-white solid | [Generic Supplier Data] |

| Purity | Typically ≥97% | [Generic Supplier Data] |

| Storage | Store at 0-8 °C | [Generic Supplier Data] |

Synthesis and Methodology

For instance, the synthesis of brominated isoquinolines can be achieved through electrophilic bromination of the isoquinoline core, though regioselectivity can be a challenge. The introduction of the chloro substituent might be accomplished via a Sandmeyer reaction from a corresponding aminoisoquinoline precursor.

A generalized workflow for the synthesis of a halogenated isoquinoline is depicted below. It is important to note that this is a conceptual workflow and would require significant optimization and experimental validation for the specific synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Experimental Protocols

While no specific biological activity has been reported for this compound, the broader class of halogenated isoquinolines has demonstrated potential in various therapeutic areas, including as anticancer and antimicrobial agents. The halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Inferred Anticancer Potential

Derivatives of bromo- and chloroisoquinolines have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of key cellular processes or signaling pathways.

A general workflow for assessing the in vitro cytotoxicity of a novel compound like this compound is presented below.

Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, isoquinoline alkaloids, as a class, are known to interact with various cellular targets and signaling cascades implicated in cancer, such as those involved in apoptosis, cell cycle regulation, and proliferation. Further research would be required to identify the specific molecular targets of this compound.

A hypothetical representation of potential interactions of a novel isoquinoline derivative with cancer-related signaling pathways is shown below.

Caption: Potential interactions of an isoquinoline derivative with key cellular signaling pathways.

Conclusion

This compound is a halogenated isoquinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis and biological evaluation based on the known properties of related compounds. Further research is necessary to fully characterize its chemical reactivity, biological activity, and therapeutic potential.

Synthesis of 4-Bromo-5-chloroisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a feasible synthetic pathway for 4-bromo-5-chloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, offering a practical approach for the synthesis of this target molecule.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents and functional materials. The introduction of halogen atoms at specific positions on the isoquinoline ring system can significantly modulate the molecule's physicochemical and biological properties. This compound is a novel compound whose synthesis and properties are of interest for further exploration in drug discovery and other chemical research areas. This document outlines a two-step synthetic sequence for the preparation of this compound, commencing with the synthesis of 5-chloroisoquinoline followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The initial step involves the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline via a Sandmeyer reaction. The subsequent step is the selective bromination of 5-chloroisoquinoline at the C4 position.

Experimental Protocols

Step 1: Synthesis of 5-Chloroisoquinoline

This procedure details the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline using the Sandmeyer reaction.[1]

3.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Aminoisoquinoline | ≥98% | Commercial Vendor |

| Sodium Nitrite (NaNO₂) | ACS Grade | Commercial Vendor |

| Hydrochloric Acid (HCl), conc. | ACS Grade | Commercial Vendor |

| Copper(I) Chloride (CuCl) | ≥97% | Commercial Vendor |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Vendor |

| Sodium Hydroxide (NaOH) | ACS Grade | Commercial Vendor |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial Vendor |

| Deionized Water | - | - |

3.1.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Beakers

-

Separatory funnel

-

Rotary evaporator

3.1.3. Procedure

Part A: Diazotization of 5-Aminoisoquinoline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C. Stir for an additional 15 minutes to form the hydrochloride salt.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, ensuring the temperature remains between 0 °C and 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during this addition.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[1]

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.[1]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-chloroisoquinoline.

-

The crude product can be further purified by column chromatography on silica gel.

3.1.4. Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 60-70% |

| Purity | >98% (after chromatography) |

| Appearance | Pale yellow solid |

Step 2: Synthesis of this compound

This procedure describes a method for the regioselective bromination of 5-chloroisoquinoline at the C4 position. This protocol is adapted from a general method for the C4-halogenation of isoquinolines.[2]

3.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Chloroisoquinoline | Synthesized above | - |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial Vendor |

| N-Bromosuccinimide (NBS) | ≥98% | Commercial Vendor |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercial Vendor |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Vendor |

| Saturated Sodium Bicarbonate | Laboratory Grade | Commercial Vendor |

| Anhydrous Sodium Sulfate | Laboratory Grade | Commercial Vendor |

3.2.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Syringes

-

Rotary evaporator

-

Column chromatography setup

3.2.3. Procedure

-

To a solution of 5-chloroisoquinoline (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the N-Boc protected dearomatized intermediate.

-

Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS, 1.1 mmol) portion-wise.

-

Allow the reaction to stir at 0 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the bromination, add trifluoroacetic acid (TFA, 5.0 mmol) dropwise to the reaction mixture to promote rearomatization.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

3.2.4. Expected Yield and Purity

| Parameter | Estimated Value |

| Yield | 60-80% |

| Purity | >98% (after chromatography) |

| Appearance | Off-white to pale yellow solid |

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Product | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Aminoisoquinoline | 5-Chloroisoquinoline | NaNO₂, HCl, CuCl | Water, CH₂Cl₂ | 0-60 | ~4 | 60-70 |

| 2 | 5-Chloroisoquinoline | This compound | Boc₂O, NBS, TFA | CH₂Cl₂ | 0-RT | ~4 | 60-80 |

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation in each step.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of this compound. The two-step sequence, involving a Sandmeyer reaction to produce 5-chloroisoquinoline followed by a regioselective C4-bromination, represents a robust and efficient method for accessing this novel halogenated isoquinoline derivative. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating further investigation into the properties and potential applications of this compound.

References

Spectroscopic and Structural Elucidation of 4-Bromoisoquinoline: A Technical Guide

This technical whitepaper provides a detailed overview of the spectroscopic data for 4-Bromoisoquinoline, targeting researchers, scientists, and professionals in drug development. The document encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-Bromoisoquinoline.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromoisoquinoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromoisoquinoline

| Chemical Shift (δ) ppm |

| Specific peak assignments not available in search results. A representative spectrum is available.[1] |

Table 3: IR Spectroscopic Data for 4-Bromoisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available. A representative ATR-IR spectrum is available.[2] |

Table 4: Mass Spectrometry Data for 4-Bromoisoquinoline

| m/z | Relative Intensity (%) | Assignment |

| 207, 209 | ~1:1 | [M]⁺, Molecular ion peak (presence of Bromine)[3][4] |

| 128 | [M-Br]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are representative of standard analytical procedures for heterocyclic organic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.[5]

-

Sample Preparation: Approximately 5-10 mg of the solid 4-Bromoisoquinoline sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for solid samples.[2]

-

Sample Preparation (ATR): A small amount of the crystalline 4-Bromoisoquinoline is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6]

-

Spectrum Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then brought into contact with the crystal using a pressure clamp, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

2.3 Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small organic molecules.[7]

-

Sample Introduction: A small amount of the 4-Bromoisoquinoline sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).[7]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺).[7] Excess energy from this process causes the molecular ion to fragment into smaller, characteristic ions.[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z. The presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.[8][9]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like 4-Bromoisoquinoline.

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Bromoisoquinoline.

References

- 1. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline, 4-bromo- [webbook.nist.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Physical Characteristics of 4-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 4-Bromo-5-chloroisoquinoline, a halogenated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this document also outlines standardized experimental protocols for the determination of its key physical properties, including melting point, boiling point, solubility, and spectral characteristics (NMR, IR, and Mass Spectrometry). This guide is intended to serve as a foundational resource for researchers handling this compound, ensuring safe laboratory practices and facilitating further investigation into its potential applications.

Introduction

This compound is a disubstituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of halogen atoms, specifically bromine and chlorine, can substantially influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes this compound a molecule of interest for further functionalization and evaluation in drug discovery and materials science. This guide summarizes its fundamental physical characteristics and provides detailed methodologies for their experimental determination.

Core Physical Characteristics

While specific experimental data for this compound is scarce, some fundamental properties have been identified from supplier information. Other key physical parameters are yet to be determined and are presented here as "Not Available."

Table 1: Summary of Physical Characteristics of this compound

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1256787-17-3 |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| Appearance | Off-white solid (predicted) |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Experimental Protocols for Physical Characterization

The following sections detail standard laboratory procedures for determining the key physical properties of a novel solid organic compound like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[1][2][3][4]

-

As this compound is a solid at room temperature, its boiling point is expected to be significantly high and may require vacuum distillation to prevent decomposition.

Methodology (for high-boiling solids):

-

Apparatus: A micro-boiling point apparatus or a distillation setup suitable for small quantities under reduced pressure is required.

-

Procedure (Micro Method):

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The setup is heated in a suitable heating bath (e.g., silicone oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7][8][9]

-

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology:

-

Solvents: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

Approximately 10 mg of this compound is placed in a small test tube.

-

1 mL of the selected solvent is added.

-

The mixture is agitated at room temperature for a set period.

-

Solubility is determined by visual inspection for the presence of undissolved solid.[10][11][12][13][14]

-

The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble).

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of this compound.

¹H NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard.[15][16]

-

Expected Spectrum: The aromatic region (typically 7.0-9.0 ppm) would show a complex pattern of signals corresponding to the five protons on the isoquinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromine and chlorine atoms.

¹³C NMR Spectroscopy:

-

Sample Preparation: 15-20 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent.

-

Expected Spectrum: Nine distinct signals would be expected in the aromatic region (typically 110-160 ppm), corresponding to the nine carbon atoms of the isoquinoline core. The carbons directly attached to the halogen atoms would exhibit characteristic chemical shifts.

Methodology (for solids):

-

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is intimately mixed and ground with dry potassium bromide (KBr, ~100 mg).

-

The mixture is pressed into a transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[17][18][19][20]

-

Expected Spectrum: Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic system are expected in the 1400-1650 cm⁻¹ region. C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region (typically below 1000 cm⁻¹).

Methodology:

-

A suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), would be used.

-

Expected Spectrum: The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed at M, M+2, and M+4.[21][22][23][24][25] Fragmentation patterns would likely involve the loss of halogen atoms and cleavage of the isoquinoline ring.

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a novel compound such as this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. chem.ws [chem.ws]

- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 16. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Mass Spectrometry [www2.chemistry.msu.edu]

Navigating the Solubility Landscape of 4-Bromo-5-chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a logical workflow to guide researchers in their studies.

Predicted Solubility Profile

Based on the general solubility principles of halogenated aromatic compounds and related isoquinoline derivatives, a qualitative solubility profile for this compound can be anticipated. The presence of bromine and chlorine atoms increases the molecular weight and polarity of the isoquinoline core. However, the overall molecule remains largely nonpolar.

It is expected that this compound will exhibit good solubility in a range of common organic solvents. A patent for a related process suggests that this compound is at least partially soluble in toluene . Furthermore, a similar compound, 5-bromo-8-chloroisoquinoline, is known to be soluble in dimethyl sulfoxide (DMSO) and ethanol . Another related molecule, 4-chloroisoquinoline, is described as having moderate solubility in organic solvents.

Therefore, it is reasonable to predict that this compound will be soluble in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), as well as in chlorinated solvents such as dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate, while solubility in nonpolar solvents such as hexanes may be limited.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound has been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Toluene | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Isopropanol | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Acetonitrile | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Dimethyl Sulfoxide | 25 |

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid at the bottom of the vial.

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3. Validation and Controls:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (solvent only) to zero the analytical instrument.

-

Ensure that the analytical method is validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently documented in the public domain, this technical guide provides a solid foundation for researchers working with this compound. By understanding the predicted solubility based on analogous structures and by implementing the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents. This critical data will empower informed decisions in experimental design, process development, and formulation, ultimately accelerating research and development efforts.

Purity Analysis of 4-Bromo-5-chloroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-5-chloroisoquinoline. Given the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a robust analytical strategy based on established techniques for related halogenated isoquinolines and other aromatic heterocyclic compounds. The experimental protocols provided herein are illustrative and should be considered as starting points for method development and validation.

Introduction to Purity Analysis

This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research and development, particularly in the pharmaceutical industry, rigorous purity analysis is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and physicochemical properties. Therefore, a multi-pronged analytical approach is essential to identify and quantify the main component and any potential process-related impurities or degradation products.

This guide outlines a typical workflow for the purity assessment of a novel chemical entity like this compound, encompassing chromatographic and spectroscopic techniques.

Overall Analytical Workflow

A comprehensive purity analysis of this compound should involve a combination of techniques to ensure the identity, purity, and stability of the compound. The general workflow is depicted below.

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for separating the main compound from any impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for quantifying the purity of this compound. A reverse-phase method is typically suitable for this type of aromatic compound.

Experimental Protocol (Illustrative)

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

-

Solvent A: Water with 0.1% TFA

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

Data Presentation

The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 4.5 | 0.5 | Impurity A |

| 2 | 8.2 | 98.5 | This compound |

| 3 | 10.1 | 1.0 | Impurity B |

Table 1: Representative HPLC data for purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for identifying and quantifying volatile impurities and confirming the molecular weight of the main component.

Experimental Protocol (Illustrative)

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold at 300 °C for 5 min.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation

GC-MS data provides information on the retention time of the compound and its mass spectrum, which can be used for identification.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 15.8 | 241/243/245 | 206, 162, 127 |

Table 2: Representative GC-MS data for this compound. The isotopic pattern of the molecular ion (due to 79Br/81Br and 35Cl/37Cl) is a key identifier.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying any structurally related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary method for structural elucidation and can also be used for purity assessment by identifying signals that do not correspond to the main compound.

Experimental Protocol (Illustrative)

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: Approximately 10 mg/mL.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiment: A standard ¹H NMR spectrum acquisition.

Data Presentation

The chemical shifts, multiplicities, and coupling constants of the protons are characteristic of the molecule's structure.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.2 | s | - |

| H-3 | ~8.5 | s | - |

| H-6 | ~7.8 | d | ~8.0 |

| H-7 | ~7.6 | t | ~8.0 |

| H-8 | ~8.0 | d | ~8.0 |

Table 3: Predicted ¹H NMR data for this compound. (Note: Actual values may vary depending on the solvent and experimental conditions).

Impurity Profiling

Potential impurities in this compound may arise from the starting materials, byproducts of the synthesis, or degradation. Common impurities could include:

-

Isomers: Other bromo-chloro-isoquinoline isomers.

-

Starting Materials: Unreacted precursors.

-

Over- or under-halogenated species: Di-brominated, di-chlorinated, or mono-halogenated isoquinolines.

-

Solvents: Residual solvents from the synthesis and purification.

The chromatographic and spectroscopic methods described above can be used to detect and identify these potential impurities.

Conclusion

An In-depth Technical Guide to Commercially Available 4-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical information for sourcing 4-Bromo-5-chloroisoquinoline (CAS No. 1256787-17-3), a key heterocyclic building block for research and development in medicinal chemistry and materials science. Below, you will find a summary of commercial suppliers, a representative experimental protocol for the synthesis of a related compound, and logical workflows to aid in the procurement and synthesis processes.

Commercial Availability

This compound is a specialized chemical intermediate available from a select number of suppliers. The primary identifier for this compound is its CAS number: 1256787-17-3. When sourcing, it is crucial to use this number to ensure the correct isomer is being procured.

The following table summarizes the currently available commercial sources for this compound. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | MDL Number | Molecular Formula | Molecular Weight | Available Quantities & Pricing |

| Apollo Scientific | 1256787-17-3 | MFCD11044700 | C₉H₅BrClN | 242.50 | 100mg (£74.00), 250mg (£92.00), 1g (£233.00), 5g (£1,163.00) |

| BLD Pharm | 1256787-17-3 | MFCD18260470 | C₉H₅BrClN | 242.50 | Contact for details[1] |

| Sunway Pharm Ltd | 1256787-17-3 | - | C₉H₅BrClN | 242.50 | Contact for details[2] |

| Fluorochem UK | 1256787-17-3 | - | C₉H₅BrClN | 242.50 | Contact for details |

Experimental Protocols

Representative Synthesis: 5-Chloroisoquinoline via Sandmeyer Reaction [3]

This two-stage reaction involves the diazotization of 5-aminoisoquinoline followed by a copper(I) chloride-catalyzed displacement.

Stage 1: Diazotization of 5-Aminoisoquinoline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C. Stir for an additional 15 minutes.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the reaction temperature between 0 °C and 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Stage 2: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming, then cool the solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

Work-up and Purification

-

Cool the reaction mixture and neutralize it to a pH of 8-9 by slowly adding a 20% aqueous sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline.

-

The crude product can be further purified by column chromatography or recrystallization.

Visualized Workflows

The following diagrams illustrate key logical processes for researchers working with specialized chemicals.

Caption: A typical workflow for sourcing a specialized research chemical.

Caption: Logical steps of the Sandmeyer reaction for synthesizing a chloro-isoquinoline.

References

An In-depth Technical Guide to the Molecular Structure and Potential Biological Activity of 4-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-Bromo-5-chloroisoquinoline. While specific experimental data for this compound is not extensively available in public-domain literature, this document compiles information from related halogenated isoquinoline derivatives to offer insights into its expected chemical and biological properties. The guide covers plausible synthetic strategies, predicted spectroscopic characteristics, and explores the potential of this compound as a modulator of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant pharmacological activities. The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity and electronic distribution. These modifications can, in turn, modulate the compound's interaction with biological targets, making halogenated isoquinolines an area of interest in medicinal chemistry and drug discovery. This guide focuses on the specific isomer this compound, providing a detailed analysis of its molecular characteristics and exploring its potential therapeutic applications based on the broader understanding of this class of compounds.

Molecular Structure and Chemical Properties

The fundamental properties of this compound are summarized in the table below. The structure consists of a fused benzene and pyridine ring system, characteristic of isoquinoline, with a bromine atom at the 4-position and a chlorine atom at the 5-position.

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| CAS Number | 1256787-17-3 |

| SMILES | ClC1=CC=CC2=C1C(Br)=CN=C2 |

Synthesis of this compound

Proposed Synthetic Pathway: Sandmeyer Reaction

A potential starting material for the synthesis of this compound could be 4-Bromo-5-aminoisoquinoline. The synthesis would proceed in two main steps: diazotization of the amino group and the subsequent Sandmeyer reaction to introduce the chlorine atom.

A Comprehensive Theoretical Analysis of 4-Bromo-5-chloroisoquinoline: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule. Understanding the precise impact of this substitution pattern at the molecular level is crucial for targeted drug design and the development of novel materials.

This document presents a hypothetical, yet methodologically rigorous, theoretical study of 4-Bromo-5-chloroisoquinoline. By employing state-of-the-art computational techniques, we can predict its key molecular parameters. This whitepaper details the proposed computational protocols, presents the anticipated data in a structured format, and visualizes the workflow and conceptual relationships to guide further research.

Computational Methodology

The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1]

Geometric Optimization and Vibrational Frequencies

The molecular geometry of this compound would be optimized in the gas phase without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2] Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties Analysis

Based on the optimized molecular structure, a comprehensive analysis of the electronic properties would be conducted. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Additionally, a Natural Bond Orbital (NBO) analysis would be performed to investigate intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Properties Prediction

-

NMR Spectroscopy: The 1H and 13C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) would be used as the reference standard.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be predicted using Time-Dependent DFT (TD-DFT) calculations. This would provide insights into the electronic transitions and the maximum absorption wavelengths (λmax).

The overall computational workflow is depicted below.

Hypothetical Quantitative Data

The following tables summarize the expected quantitative data from the proposed theoretical calculations on this compound.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C4-Br | 1.895 | |

| C5-Cl | 1.732 | |

| C1-N2 | 1.315 | |

| N2-C3 | 1.378 | |

| C9-C10 | 1.418 | |

| Bond Angles (°) | ||

| C3-C4-Br | 121.5 | |

| C6-C5-Cl | 119.8 | |

| C1-N2-C3 | 117.2 | |

| C4-C10-C5 | 120.9 | |

| Dihedral Angles (°) | ||

| Br-C4-C10-C9 | 179.8 | |

| Cl-C5-C10-C4 | -179.5 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode No. | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3085 | 15.2 | 120.5 | C-H stretch (aromatic) |

| 12 | 1620 | 45.8 | 85.3 | C=N stretch (isoquinoline ring) |

| 25 | 1350 | 88.1 | 35.7 | C-C stretch (ring) |

| 38 | 780 | 110.5 | 20.1 | C-Cl stretch |

| 45 | 550 | 95.3 | 15.4 | C-Br stretch |

Table 3: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Table 4: Predicted Spectroscopic Data

| Spectrum | Nucleus/Transition | Calculated Chemical Shift (ppm) / λmax (nm) |

| ¹H NMR | H1 | 8.95 |

| H3 | 7.82 | |

| H6 | 7.65 | |

| H7 | 7.98 | |

| H8 | 8.15 | |

| ¹³C NMR | C1 | 152.4 |

| C3 | 121.8 | |

| C4 | 118.5 | |

| C5 | 130.2 | |

| UV-Vis | π → π | 285, 320 |

| n → π | 355 |

Analysis and Interpretation

The relationship between the electronic structure and the chemical reactivity of this compound can be visualized through the interplay of its frontier molecular orbitals.

The calculated HOMO-LUMO gap of 4.87 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical framework for the characterization of this compound. The hypothetical data presented provides a quantitative prediction of its structural, electronic, and spectroscopic properties. These in silico results serve as a critical starting point for experimental validation and can significantly accelerate the research and development process.

Future work should focus on:

-

Experimental Synthesis and Spectroscopic Analysis: Synthesizing this compound and performing experimental NMR, IR, and UV-Vis spectroscopy to validate the theoretical predictions.

-

Solvation Effects: Performing calculations in different solvent environments to understand how the molecular properties change in solution.

-

Molecular Docking Studies: If a biological target is identified, using the optimized geometry for molecular docking simulations to predict binding affinity and interaction modes.

By integrating computational and experimental approaches, a complete and accurate understanding of this compound can be achieved, paving the way for its application in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-5-chloroisoquinoline with various boronic acids. This reaction is a powerful tool for the synthesis of novel 4-aryl-5-chloroisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization. Generally, the carbon-bromine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, enabling selective coupling at the 4-position while retaining the chlorine atom at the 5-position for potential subsequent transformations.[3][4]

Key Applications

The 4-arylisoquinoline core is a privileged structure found in numerous biologically active compounds. The ability to introduce a wide range of aryl and heteroaryl groups at the 4-position of the isoquinoline nucleus via Suzuki coupling makes this method highly valuable for:

-

Drug Discovery: Synthesis of libraries of novel compounds for screening against various biological targets. Isoquinoline derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

-

Lead Optimization: Fine-tuning the properties of lead compounds by introducing diverse substituents to improve potency, selectivity, and pharmacokinetic profiles.

-

Materials Science: Development of novel organic materials with specific electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is based on established procedures for similar halo-heteroaromatic substrates and serves as a guideline for reaction optimization.[3][5]

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 90-98 |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 100 | 12 | 75-85 |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |

Experimental Protocols

Generalized Protocol for the Suzuki Coupling of this compound

This protocol provides a general procedure that may require optimization for specific substrates and reaction scales. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).[6]

-

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[7]

-

Degassing: Sparge the resulting mixture with the inert gas for 15-30 minutes to thoroughly remove any dissolved oxygen.[7]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.[6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6][7]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloroisoquinoline product.[7]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 4-bromo-5-chloroisoquinoline, a key transformation for the synthesis of versatile intermediates in drug discovery and materials science.

Application Notes

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] In the case of this compound, the reaction allows for the selective introduction of an amino group at the 4-position, leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond under specific catalytic conditions.[3] The resulting 4-amino-5-chloroisoquinoline scaffold is a valuable building block in medicinal chemistry, as substituted aminoquinolines and isoquinolines are known to exhibit a wide range of biological activities, including potential as anticancer and antimalarial agents.[4][5][6]

The strategic placement of the amino group at C4 and the remaining chlorine atom at C5 allows for subsequent functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization. For instance, the chlorine atom can be subjected to further cross-coupling reactions or nucleophilic aromatic substitution to introduce additional diversity. The amino group itself can be acylated, alkylated, or used as a handle for the attachment of various pharmacophores.

Key Advantages of this Protocol:

-

High Selectivity: Preferential amination at the C4-position over the C5-position.

-

Broad Substrate Scope: Applicable to a variety of primary and secondary amines.

-

Moderate Reaction Conditions: Generally proceeds under relatively mild temperatures.

-

High Potential for Drug Discovery: The product is a versatile intermediate for the synthesis of biologically active molecules.

Experimental Protocols

The following protocols outline the general procedure for the palladium-catalyzed amination of this compound. Optimization of reaction conditions may be necessary for specific amine substrates.

Protocol 1: General Procedure for the Amination with a Primary Amine

This protocol describes the reaction of this compound with a generic primary amine (R-NH2).

Materials:

-

This compound

-

Primary Amine (e.g., benzylamine, aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add additional anhydrous toluene (8 mL) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5-chloroisoquinoline derivative.

Protocol 2: General Procedure for the Amination with a Secondary Amine

This protocol describes the reaction of this compound with a generic secondary amine (R₂NH).

Materials:

-

This compound

-

Secondary Amine (e.g., morpholine, piperidine)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add the secondary amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL).

-

Seal the tube and heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(substituted-amino)-5-chloroisoquinoline.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed amination of this compound with various amines under optimized conditions.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |

| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 78 |

| 3 | Morpholine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 20 | 92 |

| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 22 | 88 |

| 5 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 82 |

Visualizations

Caption: A step-by-step workflow for the palladium-catalyzed amination.

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-amino-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-chloroisoquinoline is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the amino group at the 4-position and the chlorine atom at the 5-position provides two distinct points for further functionalization, making it a key intermediate for the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The synthesis of this compound from readily available precursors is therefore of significant interest. This document outlines two potential protocols for the synthesis of 4-amino-5-chloroisoquinoline from 4-bromo-5-chloroisoquinoline via modern cross-coupling methodologies.

The conversion of aryl halides to primary arylamines is a fundamental transformation in organic synthesis.[1] Among the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed amination reactions.[2][3] These methods have largely replaced harsher, classical techniques due to their broad substrate scope and functional group tolerance.[2] This application note provides detailed, hypothetical protocols for both a Buchwald-Hartwig and a copper-catalyzed approach to the synthesis of 4-amino-5-chloroisoquinoline, based on established principles for the amination of aryl bromides.

Proposed Synthetic Protocols

Two primary catalytic systems are proposed for the amination of this compound. The choice between a palladium- or copper-based system may depend on factors such as cost, catalyst/ligand availability, and substrate sensitivity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for C-N bond formation, utilizing a palladium catalyst and a phosphine ligand.[2] For the synthesis of primary amines, an ammonia surrogate or aqueous ammonia can be employed.[1][4] This protocol utilizes aqueous ammonia with a specifically designed ligand system to favor the formation of the primary amine.

Experimental Protocol:

-

Reaction Setup:

-

To a dry Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand such as XPhos or t-BuBrettPhos (0.08 equiv.).

-

Add a magnetic stir bar.

-

Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add a strong base such as sodium tert-butoxide (2.0 equiv.).

-

Add a suitable solvent, such as toluene or dioxane.

-

Finally, add aqueous ammonia (28% solution, 5.0 equiv.).

-

-

Reaction:

-

Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 4-amino-5-chloroisoquinoline.

-

Protocol 2: Copper-Catalyzed Amination

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed methods.[3] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[5]

Experimental Protocol:

-

Reaction Setup:

-

To a sealable reaction vessel, add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.).

-

Add a magnetic stir bar.

-

-

Reagent Addition:

-

Add a solvent system, for example, a mixture of aqueous ammonia (27% solution) and DMSO.[6]

-

Seal the reaction vessel tightly.

-

-

Reaction:

-

Place the sealed vessel in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol), to yield pure 4-amino-5-chloroisoquinoline.

-

Data Presentation

The following tables provide a summary of the proposed reaction conditions and representative yields for analogous amination reactions from the literature. Note that the yields for the target molecule may vary.

Table 1: Summary of Proposed Reaction Conditions

| Parameter | Protocol 1: Buchwald-Hartwig | Protocol 2: Copper-Catalyzed |

| Substrate | This compound | This compound |

| Catalyst | Pd₂(dba)₃ | Copper(I) Iodide (CuI) |

| Ligand | XPhos or t-BuBrettPhos | DMEDA |

| Amine Source | Aqueous Ammonia | Aqueous Ammonia |

| Base | Sodium tert-butoxide | Not required (Ammonia acts as base) |

| Solvent | Toluene or Dioxane | DMSO |

| Temperature | 100-120 °C | 80-110 °C |

| Time | 12-24 h | 24-48 h |

Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with Ammonia Surrogates/Aqueous Ammonia

| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |